3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol
Description
3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fully saturated bicyclic core (4H,5H,6H,7H) and a 3-propanol substituent. The hydroxyl group on the propanol chain contributes to hydrophilicity, which may influence its pharmacokinetic profile compared to lipophilic analogs .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15N3O/c13-6-1-3-8-7-11-12-5-2-4-10-9(8)12/h7,10,13H,1-6H2 |
InChI Key |
RNFMIMUQWIXXHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1)CCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with β-ketoesters or β-diketones, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The pyrazolo[1,5-a]pyrimidine core can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with key proteins and signaling pathways in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Biological Activity
The compound 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 195.26 g/mol
- CAS Number : 1694263-88-1
Biological Activity Overview
Pyrazolo[1,5-a]pyrimidines are known for their significant pharmacological profiles. They exhibit activities such as:
- Anticancer effects
- Enzyme inhibition
- Neuropharmacological effects
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.
Case Study:
A study conducted on a series of pyrazolo[1,5-a]pyrimidines demonstrated that certain derivatives exhibited IC values below 10 μM against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The most potent compound in this series displayed an IC of 2.0 µM against PDE10A, suggesting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes implicated in disease processes.
| Enzyme Target | IC Value (µM) | Reference |
|---|---|---|
| PDE10A | 2.0 | |
| A1R (Adenosine Receptor) | 6.5 | |
| A2AR (Adenosine Receptor) | 8.0 |
These findings indicate that the compound may have a role in modulating pathways involved in neurodegenerative diseases and other conditions influenced by adenosine signaling.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound acts as a multi-target ligand affecting both adenosine receptors and phosphodiesterases (PDEs).
Pharmacodynamics
The interaction with adenosine receptors leads to various physiological responses including:
- Modulation of neurotransmitter release
- Regulation of vascular tone
- Influence on immune responses
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Cancer therapy : Targeting specific tumor types with high selectivity.
- Neurological disorders : Modulating pathways involved in neurodegeneration.
- Cardiovascular diseases : Influencing vascular tone through adenosine receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
